

Technical Profile & Synthesis Strategy: 5-(3-Methylphenyl)isoxazole

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Compound of Interest

Compound Name: 5-(*m*-Tolyl)isoxazole

CAS No.: 129747-41-7

Cat. No.: B167081

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Executive Summary & Chemical Identity

Compound Name: 5-(3-Methylphenyl)isoxazole Synonyms: **5-(*m*-Tolyl)isoxazole**; 5-(3-Tolyl)isoxazole CAS Number:129747-41-7 (Primary reference; verify against specific vendor lots due to frequent regioisomer confusion). Molecular Formula: C₁₀H₉NO Molecular Weight: 159.19 g/mol [1]

The "Regioisomer Trap" in Isoxazole Chemistry

In medicinal chemistry, the isoxazole scaffold is a critical bioisostere for pyridine or phenyl rings, notably found in COX-2 inhibitors (e.g., Valdecoxib) and p38 MAP kinase inhibitors.[1] However, a common pitfall in sourcing or synthesizing this core is the regiochemical ambiguity between the 3-aryl and 5-aryl isomers.[1]

- Target:5-(3-Methylphenyl)isoxazole (Aryl group at position 5).
- Common Impurity/Confusion: 3-(3-Methylphenyl)isoxazole (Aryl group at position 3).[1]

Why this matters: The biological activity of isoxazoles is strictly position-dependent.[1] The 5-aryl regioisomer typically exhibits distinct lipophilicity and hydrogen-bond accepting vectors compared to the 3-aryl analog.

Structural Verification & Properties

Before initiating synthesis or biological testing, structural identity must be confirmed.[1] Relying solely on MS (Mass Spectrometry) is insufficient as both regioisomers share the same mass (

160 [M+H]⁺).[1]

Physical Property Profile

Property	Value / Description	Note
Appearance	White to off-white crystalline solid	
Melting Point	45–48 °C (Predicted)	Low melting solid; may appear as oil if impure.[2]
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	Poor water solubility.[1]
LogP	~2.8	Lipophilic core.

Diagnostic NMR Signals (Self-Validating Protocol)

To distinguish the 5-aryl isomer from the 3-aryl isomer, analyze the proton at the isoxazole C-4 position.[1]

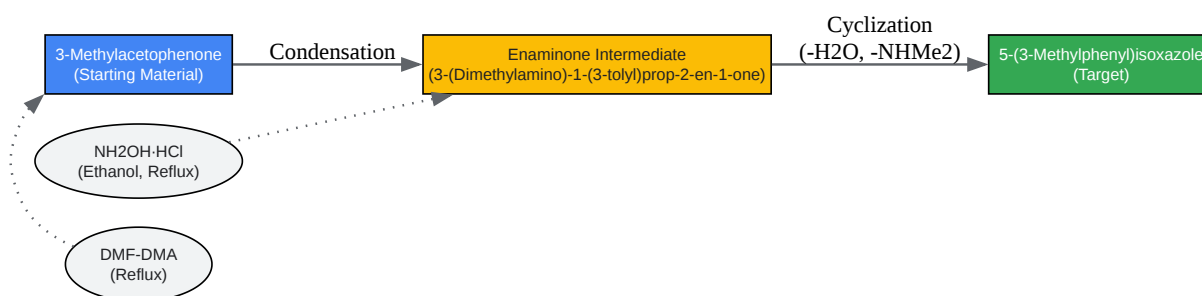
- ¹H NMR (CDCl₃, 400 MHz):
 - Isoxazole C4-H: Look for a sharp doublet or singlet around δ 6.4 – 6.6 ppm.
 - Differentiation: In 5-aryl isoxazoles, the C4-H often appears slightly upfield compared to 3-aryl isomers due to the electronic conjugation path.[1] However, the most definitive check is NOESY (Nuclear Overhauser Effect Spectroscopy):

- 5-Aryl: Strong NOE correlation between the Isoxazole C4-H and the ortho-protons of the 3-methylphenyl ring.
- 3-Aryl: NOE correlation between Isoxazole C4-H and the C5-H (or C5-methyl if substituted), but weak/no correlation to the aryl ring if it is at position 3.[1]

Regioselective Synthesis Strategy

To avoid the separation of isomers inherent in standard 1,3-dipolar cycloadditions (alkyne + nitrile oxide), this guide recommends the Enaminone Cyclocondensation Route.[1] This pathway is chemically programmed to yield the 5-aryl isomer exclusively.

Reaction Pathway Diagram



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Caption: Regioselective synthesis via enaminone intermediate ensures exclusive formation of the 5-aryl isomer.

Detailed Protocol

Step 1: Formation of Enaminone Intermediate

- Charge: In a round-bottom flask, dissolve 10.0 mmol of 3'-methylacetophenone in 15 mL of neat N,N-dimethylformamide dimethyl acetal (DMF-DMA).

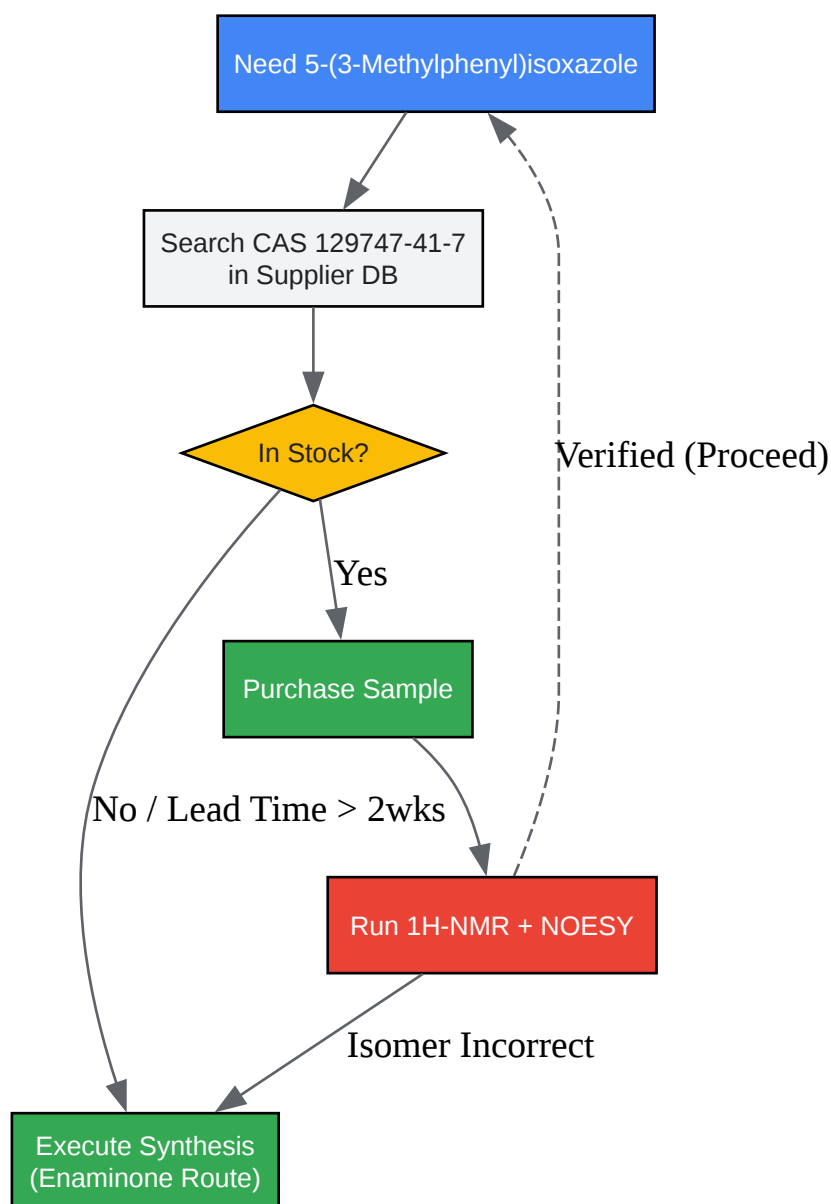
- Reflux: Heat the mixture to reflux (approx. 100–110 °C) under nitrogen for 6–12 hours. Monitor by TLC (Thin Layer Chromatography) for the disappearance of the ketone.[1]
- Workup: Evaporate the excess DMF-DMA under reduced pressure on a rotary evaporator. The residue is typically a yellow/orange solid or oil (the enaminone).[1]
 - Checkpoint: This intermediate is stable enough for the next step without extensive purification.[1]

Step 2: Cyclization to Isoxazole

- Solvation: Dissolve the crude enaminone residue in 20 mL of absolute ethanol.
- Addition: Add 12.0 mmol (1.2 eq) of Hydroxylamine Hydrochloride (NH₂OH·HCl).
- Reflux: Heat to reflux for 2–4 hours.
- Mechanism: The nitrogen of hydroxylamine attacks the activated enamine carbon first, followed by cyclization onto the carbonyl oxygen.[1] This specific order of addition guarantees the 5-aryl regiochemistry.[1]
- Purification:
 - Cool to room temperature.[1]
 - Remove ethanol under vacuum.[1]
 - Partition residue between Water and Ethyl Acetate.[1]
 - Wash organic layer with Brine, dry over Na₂SO₄. [1]
 - Final Polish: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc gradient).

Decision Logic for Sourcing vs. Synthesis

When deciding whether to buy or build, use this logic flow to ensure project integrity.



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Caption: Workflow for verifying commercial sources versus initiating internal synthesis.

Biological Context & Applications

The 5-aryl isoxazole moiety is not merely a linker; it is a pharmacophore element.^[1]

- Kinase Inhibition: In p38 MAP kinase inhibitors, the isoxazole nitrogen often serves as a hydrogen bond acceptor for the ATP-binding pocket (hinge region).^[1] The 3-methyl group on

the phenyl ring provides hydrophobic contacts that can improve selectivity against other kinases.[1]

- COX-2 Selectivity: Analogous to Valdecoxib, the central isoxazole ring orients the two aryl groups into the cyclooxygenase active site.[1] The 5-position aryl group inserts into the hydrophobic side pocket.[1]

Safety Note:

- Isoxazole Ring Stability: Generally stable to metabolic oxidation, but the isoxazole N-O bond can be cleaved under strong reducing conditions (e.g., hydrogenation with Pd/C), opening the ring to form an amino-enone.[1] Avoid these conditions unless ring opening is intended.

References

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